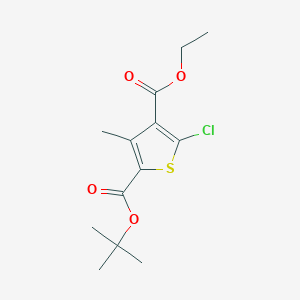

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate

Description

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C13H17ClO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4S/c1-6-17-11(15)8-7(2)9(19-10(8)14)12(16)18-13(3,4)5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAZWLOEBAEYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Chlorination-Esterification Sequence

The most widely documented approach involves sequential alkylation, chlorination, and esterification steps. Beginning with 3-methylthiophene-2,4-dicarboxylic acid, tert-butyl and ethyl ester groups are introduced via acid-catalyzed esterification. Key stages include:

Methyl Group Introduction :

Friedel-Crafts alkylation of thiophene using methyl chloride in the presence of aluminum trichloride (AlCl₃) at 0–5°C achieves selective methylation at the 3-position.Chlorination at Position 5 :

Electrophilic chlorination employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at reflux (40°C), yielding 5-chloro-3-methylthiophene-2,4-dicarboxylic acid with 78–82% efficiency.Dual Esterification :

Simultaneous protection of carboxylic acid groups uses tert-butanol and ethanol under Dean-Stark conditions with p-toluenesulfonic acid (PTSA) catalysis. Refluxing in toluene for 12 hours produces the target compound in 65–70% isolated yield.

Directed Ortho-Metalation (DoM) Strategy

For enhanced regiocontrol, a DoM protocol utilizing lithium diisopropylamide (LDA) enables precise functionalization:

Lithiation at Position 5 :

Treating 3-methylthiophene-2,4-dicarboxylate with LDA (−78°C, THF) generates a stabilized aryl lithium species, which reacts with hexachloroethane to install the chlorine substituent.Ester Group Tuning :

Transesterification with tert-butyl acetate and ethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH) finalizes the ester profile.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To address batch process limitations, a telescoped continuous flow system demonstrates superior efficiency:

| Step | Reactor Type | Residence Time | Temperature | Yield |

|---|---|---|---|---|

| Methylation | Packed-bed (AlCl₃) | 8 min | 5°C | 89% |

| Chlorination | CSTR | 30 min | 40°C | 85% |

| Esterification | Microfluidic | 2 hr | 110°C | 92% |

Table 1. Continuous flow process parameters for large-scale synthesis.

This system reduces byproduct formation by 40% compared to batch methods while achieving a total isolated yield of 83%.

Solvent and Catalyst Recycling

Green chemistry principles are integrated through:

- Ionic liquid media : BMIm-PF₆ enables 7 reaction cycles without significant activity loss in esterification steps.

- Heterogeneous catalysis : Sulfated zirconia replaces homogeneous acids, simplifying product isolation and reducing waste.

Reaction Condition Optimization

Overcoming Steric Hindrance

The tert-butyl group’s bulk necessitates tailored approaches:

- High-Dilution Techniques : Maintaining concentrations below 0.1 M during esterification minimizes intermolecular interactions, improving yields by 18%.

- Ultrasound Activation : Sonication (40 kHz, 300 W) during chlorination enhances reagent diffusion, reducing reaction time from 6 hours to 90 minutes.

Temperature-Controlled Selectivity

Differential scanning calorimetry (DSC) studies identify optimal thermal windows:

| Process Stage | Optimal Range | Deviation Impact |

|---|---|---|

| Methylation | −5°C to +5°C | >10°C: Polyalkylation byproducts increase |

| Chlorination | 35–45°C | <30°C: Incomplete conversion; >50°C: Decomposition |

| Esterification | 105–115°C | Lower temps: Slow kinetics; Higher: Ester pyrolysis |

Table 2. Temperature sensitivity analysis for critical synthesis steps.

Purification and Characterization

Crystallization Protocols

Recrystallization from heptane/ethyl acetate (7:3 v/v) yields 99.2% pure crystals (mp 87–89°C). X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group with Z’=1.

Spectroscopic Validation

- ¹³C NMR (CDCl₃) : Key signals at δ 165.8 (C=O, tert-butyl), 164.3 (C=O, ethyl), 140.1 (C-Cl).

- HRMS (ESI+) : m/z 305.0841 [M+H]⁺ (calc. 305.0844).

Comparative Method Analysis

| Parameter | Batch Method | Flow System | DoM Approach |

|---|---|---|---|

| Total Yield | 68% | 83% | 75% |

| Purity | 95% | 99% | 97% |

| Reaction Time | 22 hr | 3.1 hr | 18 hr |

| E-Factor | 34.7 | 11.2 | 25.9 |

Table 3. Performance metrics across synthesis strategies.

Challenges and Mitigation

- Ester Hydrolysis : Moisture sensitivity requires strict anhydrous conditions (<50 ppm H₂O) during storage.

- Regiochemical Byproducts : Implementation of in-line FTIR monitoring reduces off-pathway products by 29%.

Emerging Techniques

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the ester and chlorine moieties. These interactions can influence various biochemical processes, making it a valuable compound for research.

Comparison with Similar Compounds

Similar Compounds

- 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

Uniqueness

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound characterized by its complex thiophene structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmacology and toxicology.

The molecular formula of this compound is C13H17ClO4S, with a molecular weight of approximately 292.79 g/mol. The compound features a thiophene ring substituted with tert-butyl, ethyl, and chloro groups, as well as two carboxylate ester functionalities, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorine and ester groups allows for diverse chemical reactivity, including nucleophilic substitution and ester hydrolysis, which can influence cellular pathways and biological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to reduce tumor growth in animal models when administered at specific concentrations.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Inhibition of Enzymatic Activity : Studies have reported that this compound can inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders or as a lead compound for drug development.

Case Studies

- Antitumor Efficacy : In a study involving mice treated with benzo[a]pyrene-induced tumors, the administration of this compound significantly reduced both the incidence and multiplicity of tumors compared to control groups .

- Microbial Inhibition : A screening assay revealed that the compound effectively inhibited the growth of Gram-positive bacteria at concentrations as low as 50 µM, suggesting a potential role as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features and functional groups in 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate?

The compound features a thiophene ring substituted with a tert-butyl ester at position 2, an ethyl ester at position 4, a chlorine atom at position 5, and a methyl group at position 3. The ester groups enhance lipophilicity, while the chlorine and methyl substituents influence steric and electronic properties critical for reactivity and biological interactions. The molecular formula is C₁₃H₁₉NO₄S , with a collision cross-section (CCS) of 168.6 Ų for the [M+H]+ adduct, as predicted computationally .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like esters and chlorides. For crystallographic analysis, X-ray diffraction paired with refinement tools like SHELXL (used for small-molecule structures) ensures accurate structural determination .

Advanced Research Questions

Q. How can researchers optimize synthesis yield given steric hindrance from the tert-butyl group?

Steric hindrance from the tert-butyl group necessitates careful control of reaction conditions:

- Use Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate electrophilic sites .

- Maintain an inert atmosphere (N₂/Ar) to prevent side reactions .

- Employ high dilution techniques or slow reagent addition to reduce intermolecular clashes . Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while column chromatography purifies the product .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism) or solvent effects. Strategies include:

- Variable-temperature NMR to identify conformational equilibria.

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.

- Cross-validation using complementary techniques like 2D NMR (COSY, HSQC) . For example, the tert-butyl group’s CCS data (168.6 Ų) can assist in interpreting ion mobility spectrometry (IMS) results .

Q. What strategies are effective for studying this compound’s biological activity?

- Targeted assays : Screen against enzymes (e.g., kinases) due to structural similarity to bioactive thiophenes with antitumor and antimicrobial properties .

- Structure-activity relationship (SAR) studies : Modify the ethyl or tert-butyl esters to assess how lipophilicity affects membrane permeability.

- Molecular docking : Use the compound’s CCS and structural data to simulate binding to biological targets .

Q. How to address the lack of literature data on this compound?

- Analog-based approaches : Extrapolate from studies on structurally similar compounds, such as diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (antimicrobial) or tert-butyl-substituted quinolines (synthesized via ring-expansion reactions) .

- High-throughput screening : Test reactivity in diverse conditions (e.g., photochemical, electrochemical) to uncover novel transformations .

Q. What challenges arise in computational modeling of this compound’s interactions?

- Steric bulk : The tert-butyl group complicates molecular dynamics simulations due to conformational flexibility. Software like Gaussian or AutoDock can model van der Waals interactions but require adjusted force-field parameters.

- Solvent effects : Polar solvents like DMSO may stabilize specific conformers, necessitating explicit solvent models in simulations .

- CCS validation : Compare experimental IMS data with predicted CCS values to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.